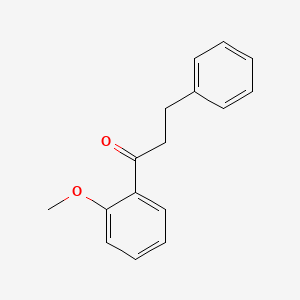

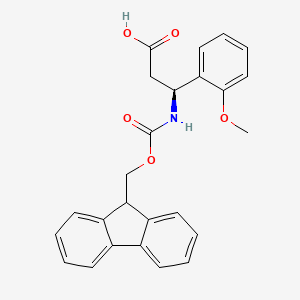

2'-Methoxy-3-phenylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Methoxy-3-phenylpropiophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 .

Synthesis Analysis

The synthesis of 2’-Methoxy-3-phenylpropiophenone involves the use of magnesium and m-bromoanisole to produce a Grignard reagent in a tetrahydrofuran (THF) solution under the catalytic action of aluminum . The Grignard reagent then reacts with propionitrile to produce 2’-Methoxy-3-phenylpropiophenone .Molecular Structure Analysis

The molecular structure of 2’-Methoxy-3-phenylpropiophenone is represented by the InChI code 1S/C16H16O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 .Aplicaciones Científicas De Investigación

Palladium-catalyzed Arylation Reactions

2-Hydroxy-2-methylpropiophenone, a compound closely related to 2'-Methoxy-3-phenylpropiophenone, undergoes unique multiple arylation via C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst, leading to the synthesis of complex organic compounds. This process illustrates the compound's potential as a precursor in synthesizing diverse organic molecules with high complexity and specificity (H. Wakui et al., 2004).

Spectral and Electronic Property Analysis

The structural, spectral, and electronic properties of newly synthesized compounds related to 2'-Methoxy-3-phenylpropiophenone have been investigated. These studies include density functional theory calculations, experimental spectroscopy, and molecular docking analysis, highlighting the compound's utility in the development of potential pharmacological agents (R. H. et al., 2021).

Synthesis and Crystal Structure Elucidation

Research into the synthesis and crystal structure of compounds structurally similar to 2'-Methoxy-3-phenylpropiophenone provides insights into their molecular configuration and the intermolecular hydrogen bonds that stabilize their structures. These studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in material science and pharmacology (Xu Liang, 2009).

Green Chemistry Applications

The mechanical solvent-free synthesis of derivatives related to 2'-Methoxy-3-phenylpropiophenone demonstrates the effectiveness of green chemistry approaches in organic synthesis. This method offers advantages such as reduced reaction times, elimination of solvents, and enhanced product yields, emphasizing the role of 2'-Methoxy-3-phenylpropiophenone and its derivatives in sustainable chemistry practices (L. K. Amole et al., 2019).

Advanced Material Development

Research into the synthesis of novel polymeric materials using bisphenol monomers, including those derived from 2'-Methoxy-3-phenylpropiophenone, showcases the potential of these compounds in creating high-performance, crosslinkable, fully aromatic poly(aryl ether ketone)s. These materials exhibit excellent thermal stability and are suitable for various advanced applications, such as in the aerospace and automotive industries (Xigui Yue et al., 2007).

Direcciones Futuras

While specific future directions for 2’-Methoxy-3-phenylpropiophenone are not mentioned in the available literature, it’s worth noting that phenolic compounds, which this compound is a part of, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . This suggests potential future directions in exploring its applications in these areas.

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTAGTBBDQLYFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443456 |

Source

|

| Record name | 2'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Methoxy-3-phenylpropiophenone | |

CAS RN |

22618-13-9 |

Source

|

| Record name | 2'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

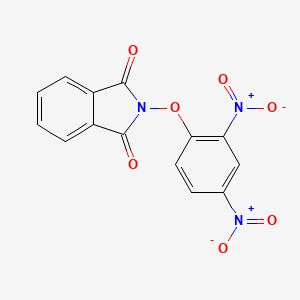

![[5-(2-Furyl)-1h-pyrazol-3-yl]methanol](/img/structure/B1337243.png)